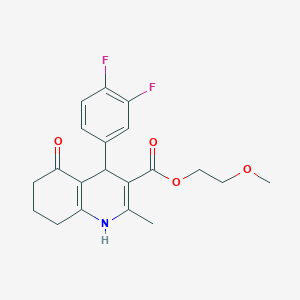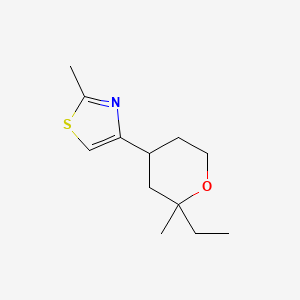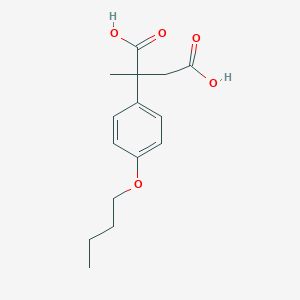![molecular formula C18H24N4O3S B5014014 N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, also known as PD-184352, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. It was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide inhibits the MAPK pathway by specifically targeting the extracellular signal-regulated kinase (ERK) 1/2 kinases. ERK1/2 is a key component of the MAPK pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting ERK1/2, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide is a potent and selective inhibitor of the MAPK pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, like all small molecule inhibitors, this compound has limitations in terms of its specificity and potential off-target effects. It is important to carefully control for these factors in experimental design and interpretation.
Direcciones Futuras
There are several potential future directions for research on N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide. One area of interest is in combination therapy with other chemotherapeutic agents, such as immune checkpoint inhibitors. Another potential direction is in the development of more selective inhibitors of the MAPK pathway, which could have fewer off-target effects and potentially greater therapeutic efficacy. Finally, there is interest in exploring the potential use of this compound in other diseases beyond cancer, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with diethylamine to form the corresponding amine. This amine is then reacted with 6-bromo-3-pyridazinecarboxylic acid to form the pyridazine intermediate, which is then reacted with morpholine and deprotected to yield the final product.
Aplicaciones Científicas De Investigación
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic, and colon cancer cells. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine and cisplatin.
Propiedades
IUPAC Name |
N,2-diethyl-5-(6-morpholin-4-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-14-5-6-15(13-17(14)26(23,24)19-4-2)16-7-8-18(21-20-16)22-9-11-25-12-10-22/h5-8,13,19H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCQSDWIVMNPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5013935.png)
![diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5013943.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5013950.png)


![N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5013970.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)

![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)

![N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B5014028.png)